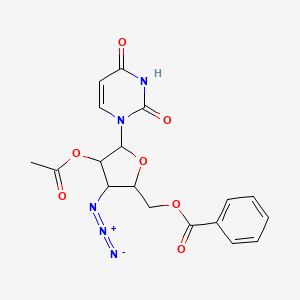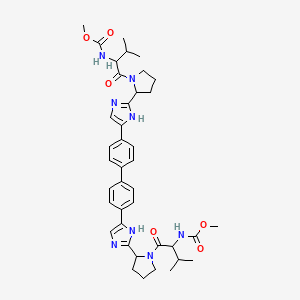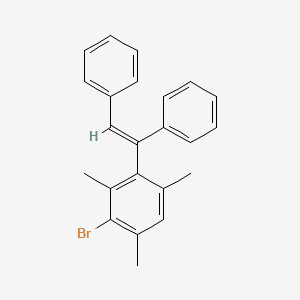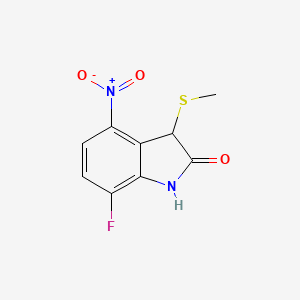
5-Phenylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylcytidine is a cytidine nucleoside analog with the molecular formula C15H17N3O5 and a molecular weight of 319.31 g/mol. This compound is extensively employed in biomedical research due to its potential anti-neoplastic, antiviral, and neuroprotective properties. Its unique chemical structure allows it to modulate various disorders, including malignancies, viral infections, and neurological conditions.
Preparation Methods
5-Phenylcytidine can be synthesized through several routes. One common method involves the reaction of 5-iodocytidine with phenylboronic acid . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-Phenylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol, as well as catalysts like palladium and bases like potassium carbonate . Major products formed from these reactions include various substituted and oxidized derivatives of this compound .
Scientific Research Applications
5-Phenylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving DNA and RNA synthesis, as well as in the investigation of cellular processes.
Medicine: Due to its potential anti-neoplastic and antiviral properties, this compound is studied for its therapeutic applications in cancer and viral infections.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery and development.
Mechanism of Action
5-Phenylcytidine exerts its effects primarily through the inhibition of DNA methyltransferases, enzymes responsible for DNA methylation . By inhibiting these enzymes, the compound can interfere with the methylation process, leading to changes in gene expression and cellular function. This mechanism is particularly relevant in cancer therapy, where abnormal DNA methylation patterns are often observed .
Comparison with Similar Compounds
5-Phenylcytidine is unique among cytidine analogs due to its phenyl group, which imparts distinct chemical and biological properties . Similar compounds include:
Cytidine: The parent compound, lacking the phenyl group, with different biological activities.
5-Fluorocytidine: A fluorinated analog with potent anti-cancer properties.
Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.
These compounds share some similarities in their mechanisms of action but differ in their specific chemical structures and biological effects .
Properties
Molecular Formula |
C15H17N3O5 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one |
InChI |
InChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22) |
InChI Key |
NXZDBARVIPFCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)








![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)



